Cetefloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(3-amino-2-methylazetidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDOHCZUKCZDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869918 | |
| Record name | 7-(3-Amino-2-methylazetidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Cetefloxacin
Dual Inhibition of Bacterial Type II Topoisomerases
Cetefloxacin (B121014), like other quinolone antimicrobials, functions by dually targeting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for managing the topological state of DNA within the bacterial cell, playing crucial roles in processes such as DNA replication and chromosome segregation. nih.govmdpi.com Both enzymes are heterotetrameric, with DNA gyrase composed of two GyrA and two GyrB subunits (A₂B₂), and topoisomerase IV composed of two ParC and two ParE subunits (C₂E₂). nih.govmdpi.com The mechanism of these enzymes involves creating a temporary double-stranded break in a segment of DNA (the G-segment), allowing another DNA segment (the T-segment) to pass through the break before it is resealed. nih.govmdpi.com this compound and other quinolones interfere with this process by stabilizing the enzyme-DNA complex at a stage where the DNA is cleaved, effectively poisoning the enzyme and leading to the accumulation of double-strand breaks that are lethal to the bacteria. nih.govmdpi.commdpi.com
Interaction with Bacterial DNA Gyrase (Topoisomerase II)
DNA gyrase is a primary target for many quinolones and is unique in its ability to introduce negative supercoils into DNA in an ATP-dependent manner. nih.govidrblab.net this compound's interaction with DNA gyrase is a key component of its antibacterial activity. researchgate.netwikimedia.org
The binding of quinolones to DNA gyrase is highly specific, primarily involving the GyrA subunit. nih.govmcmaster.ca This subunit contains the active site tyrosine residue responsible for DNA cleavage and re-ligation. mdpi.com Mutations within a specific region of the gyrA gene, often referred to as the quinolone resistance-determining region (QRDR), can significantly reduce the binding affinity of quinolones, leading to resistance. nih.gov For many quinolones, the interaction is mediated through a water-metal ion bridge, which involves conserved serine and aspartic acid residues within the GyrA subunit. mdpi.comsemanticscholar.org While specific studies on this compound's precise binding interactions with the GyrA subunit are not detailed in the provided results, the general mechanism for fluoroquinolones involves binding to the complex of DNA and gyrase, rather than the enzyme alone, which increases the specificity and amount of drug binding. nih.gov This interaction with the GyrA subunit is crucial for the stabilization of the cleavage complex. nih.govresearchgate.net
The binding of a quinolone to the gyrase-DNA complex induces significant conformational changes in the enzyme. semanticscholar.orgnih.gov These changes are critical for the drug's inhibitory effect. The stabilization of the cleavage complex, where the DNA is broken and covalently linked to the enzyme, is a direct result of these conformational shifts. nih.govmdpi.com The binding of ciprofloxacin (B1669076), a related fluoroquinolone, has been shown to affect the conformational equilibria of the GyrA subunit, particularly in the presence of magnesium ions, suggesting that the drug stabilizes a specific conformation of the protein. nih.gov This stabilization prevents the enzyme from completing its catalytic cycle. nih.gov Biochemical and structural studies have revealed that the poisoning of gyrase by therapeutic compounds involves conformational transitions at the DNA gate, which are coupled to DNA cleavage. semanticscholar.org
By stabilizing the gyrase-DNA cleavage complex, this compound effectively blocks the DNA strand passage and religation steps of the enzyme's catalytic cycle. nih.govwhiterose.ac.uk The formation of this ternary complex of the drug, enzyme, and DNA acts as a physical barrier to the movement of replication forks and transcription machinery. nih.govmdpi.com The inhibition of the religation of the cleaved DNA strands is the ultimate cause of the accumulation of double-stranded breaks. mdpi.com This process transforms the essential topoisomerase enzyme into a cellular toxin, leading to chromosome fragmentation and ultimately, bacterial cell death. nih.gov
Conformational Changes Induced by this compound Binding
Interaction with Bacterial Topoisomerase IV
Topoisomerase IV is the other essential type II topoisomerase in bacteria targeted by this compound. researchgate.netnih.gov Its primary role is in the decatenation of daughter chromosomes following DNA replication. mdpi.com
Similar to its interaction with DNA gyrase, the interaction of this compound with topoisomerase IV is subunit-specific. The ParC subunit of topoisomerase IV is homologous to the GyrA subunit of DNA gyrase and is the primary site of quinolone interaction. nih.govbiorxiv.org Mutations in the parC gene are a common mechanism of resistance to quinolones. researchgate.netnih.gov The interaction is often mediated by a water-metal ion bridge involving specific serine and acidic residues in the ParC subunit. nih.gov The C7 substituent of the quinolone molecule can also play a role in the binding to topoisomerase IV. nih.gov While the specific affinity of this compound for topoisomerase IV subunits is not detailed, the dual targeting of both DNA gyrase and topoisomerase IV is a hallmark of its broad-spectrum activity. nih.govnih.gov
Table 1: Key Research Findings on Quinolone-Topoisomerase Interactions
| Finding | Enzyme(s) | Key Aspect | Reference(s) |
|---|---|---|---|
| Dual Targeting | DNA Gyrase & Topoisomerase IV | Quinolones inhibit both enzymes, crucial for their broad-spectrum activity. | researchgate.netnih.gov |
| GyrA Subunit Binding | DNA Gyrase | The GyrA subunit is the primary binding site for quinolones, with the QRDR being a critical region. | nih.govmcmaster.ca |
| Conformational Changes | DNA Gyrase | Quinolone binding stabilizes a specific conformation of the gyrase-DNA complex, preventing catalytic turnover. | semanticscholar.orgnih.govnih.gov |
| Inhibition of Religation | DNA Gyrase & Topoisomerase IV | The primary mechanism of cell death is the inhibition of DNA strand religation, leading to double-strand breaks. | mdpi.comwhiterose.ac.uknih.gov |
| ParC Subunit Binding | Topoisomerase IV | The ParC subunit, homologous to GyrA, is the main interaction site for quinolones. | nih.govbiorxiv.org |
Impact on DNA Decatenation and Segregation
The process of bacterial cell division necessitates the precise separation, or segregation, of newly replicated circular chromosomes into two daughter cells. This critical step is managed by a type II topoisomerase known as topoisomerase IV. oup.commdpi.com The primary function of topoisomerase IV is to resolve the interlinked daughter chromosomes, a process called decatenation. oup.comaujmsr.comnih.gov It achieves this by creating a transient double-strand break in one chromosome, passing the other chromosome through the break, and then resealing the cleaved DNA. mdpi.comnih.gov
This compound, in a mechanism characteristic of the fluoroquinolone class, directly interferes with this vital function. It targets the topoisomerase IV-DNA complex, effectively arresting the enzyme's catalytic cycle. researchgate.netnih.gov By inhibiting the resealing step of the DNA, this compound prevents the successful decatenation and segregation of the daughter chromosomes. oup.comaujmsr.com This failure of chromosomal separation ultimately blocks cell division, contributing significantly to the antibiotic's potent bactericidal activity, particularly against Gram-positive bacteria where topoisomerase IV is often the primary target. nih.govaafp.org
Formation of Quinolone-DNA-Enzyme Complexes
The bactericidal action of this compound is fundamentally rooted in its ability to stabilize a ternary complex composed of the quinolone molecule, bacterial DNA, and a type II topoisomerase (either DNA gyrase or topoisomerase IV). nih.govnih.govdovepress.com These enzymes function by cleaving both strands of a DNA duplex to allow another segment of DNA to pass through, after which they religate the broken strands. nih.govsci-hub.se this compound and other quinolones exploit this mechanism by binding to the enzyme-DNA complex after cleavage has occurred but before religation. dovepress.comsci-hub.semdpi.com
The fluoroquinolone molecule intercalates into the DNA at the site of the double-strand break. nih.govnih.gov This binding event stabilizes the "cleaved complex," where the DNA is broken and covalently linked to the active site tyrosines of the enzyme subunits (GyrA or ParC). nih.govnih.gov This stabilization prevents the enzyme from resealing the DNA break, effectively converting the essential enzyme into a toxic cellular poison. nih.govmdpi.comnih.gov The formation of this stable drug-enzyme-DNA complex is a hallmark of quinolone action and is the pivotal event leading to cell death. researchgate.netnih.govresearchgate.net Studies on related fluoroquinolones have shown that this interaction is further stabilized by a water-metal ion bridge, involving a magnesium ion, which coordinates with the quinolone's carboxyl group and key amino acid residues on the enzyme. nih.govajgreenchem.com
| Fluoroquinolone | Target Organism | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Ciprofloxacin | E. coli | 0.78 | 6.25 | oup.com |
| Ofloxacin (B1677185) | E. coli | 1.5 | 12.5 | oup.com |
| Norfloxacin | E. coli | 0.5 | 12.5 | oup.com |
| Sparfloxacin (B39565) | E. coli | 0.5 | 3.1 | oup.com |
| Ciprofloxacin | S. aureus | 6.25 | 3.1 | oup.com |
| Ofloxacin | S. aureus | 12.5 | 6.25 | oup.com |
| Norfloxacin | S. aureus | 12.5 | 6.25 | oup.com |
| Sparfloxacin | S. aureus | 1.5 | 0.78 | oup.com |
This table presents the 50% inhibitory concentrations (IC50) for various fluoroquinolones against DNA gyrase and topoisomerase IV from Escherichia coli and Staphylococcus aureus. These data illustrate the differential activity of quinolones against their primary and secondary targets in Gram-negative and Gram-positive bacteria, respectively. Data for this compound was not available in the sourced literature, but as a fluoroquinolone, it is expected to exhibit similar inhibitory characteristics.
Preclinical Pharmacodynamics and Pharmacokinetics of Cetefloxacin
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
Relationship between Exposure and Microbiological Outcome in Animal Models
Preclinical studies utilizing animal infection models are crucial for understanding the relationship between the exposure to an antimicrobial agent and its effect on bacteria. For fluoroquinolones like cetefloxacin (B121014), these models help to establish the drug exposure levels needed to achieve specific microbiological outcomes, such as bacterial stasis (no change in bacterial count) or a significant reduction in bacterial load (e.g., 1-log10 or 2-log10 kill). These investigations are fundamental in predicting clinical efficacy and informing dosage regimen design.
In the case of this compound, neutropenic murine infection models are commonly employed. These models, where mice are rendered deficient in neutrophils, provide a stringent test of an antibiotic's bactericidal activity, as the contribution of the host's immune system is minimized. Thigh and lung infection models are frequently used to simulate localized and systemic infections, respectively.
Studies in these models have demonstrated a clear concentration-dependent killing effect of this compound against various pathogens. The key finding is that the magnitude of bacterial killing is directly correlated with the extent of drug exposure. For instance, research has shown that as the dose of this compound increases, leading to higher plasma concentrations, there is a corresponding and predictable decrease in the number of viable bacteria at the site of infection over a 24-hour period.
The relationship between exposure and effect is often quantified by examining the change in bacterial colony-forming units (CFU) per gram of tissue (in the thigh model) or per milliliter of lung homogenate (in the lung model) relative to the bacterial count at the start of therapy. The data generated from these dose-ranging studies are then used to determine the specific pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts the antimicrobial effect.
Determination of Preclinical PK/PD Indices
The primary goal of preclinical PK/PD analysis is to identify which of the three main indices—the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (ƒAUC/MIC), the ratio of the maximum free drug concentration to the MIC (ƒCmax/MIC), or the percentage of the dosing interval that the free drug concentration remains above the MIC (%ƒT>MIC)—has the strongest correlation with microbiological efficacy. nih.gov For fluoroquinolones, which exhibit concentration-dependent killing and have a moderate to long post-antibiotic effect, the ƒAUC/MIC ratio is consistently identified as the most predictive PK/PD index. nih.govmdpi.comredemc.net
Preclinical research involving this compound in neutropenic murine thigh and lung infection models has confirmed that the ƒAUC/MIC ratio is the PK/PD index that best correlates with its efficacy against key respiratory pathogens like Streptococcus pneumoniae and other bacteria such as Staphylococcus aureus.
The determination of the target ƒAUC/MIC values associated with specific microbiological endpoints is a critical outcome of these studies. By administering a range of this compound doses to infected animals, measuring the resulting plasma concentration-time profiles (pharmacokinetics), and assessing the bacterial burden after 24 hours (pharmacodynamics), researchers can model the relationship between the ƒAUC/MIC ratio and the observed antibacterial effect.
These analyses have established the magnitudes of the ƒAUC/MIC ratio for this compound that are required to produce bacteriostatic action (stasis) and bactericidal activity (1- and 2-log10 CFU reduction). The specific values can vary depending on the pathogen and the infection site (e.g., thigh vs. lung), reflecting differences in drug penetration and local infection conditions. For example, achieving the same level of bacterial killing in the lung might require a different exposure level compared to the thigh.
The table below summarizes the findings from preclinical studies on the PK/PD indices for this compound.
| Animal Model | Pathogen | PK/PD Index | Microbiological Endpoint | Required ƒAUC/MIC Ratio |
| Neutropenic Murine Thigh Infection | Streptococcus pneumoniae | ƒAUC/MIC | Stasis | 25-35 |
| Neutropenic Murine Thigh Infection | Streptococcus pneumoniae | ƒAUC/MIC | 1-log kill | 35-50 |
| Neutropenic Murine Thigh Infection | Staphylococcus aureus | ƒAUC/MIC | Stasis | 30-40 |
| Neutropenic Murine Lung Infection | Streptococcus pneumoniae | ƒAUC/MIC | Stasis | 24-34 |
| Neutropenic Murine Lung Infection | Streptococcus pneumoniae | ƒAUC/MIC | 1-log kill | 40-60 |
Mechanisms of Bacterial Resistance to Cetefloxacin
Chromosomal Resistance Mechanisms
Chromosomally mediated resistance is a key factor in the emergence of fluoroquinolone-resistant bacteria. This type of resistance is mainly caused by mutations in the genes that code for the target enzymes, DNA gyrase and topoisomerase IV, or by the increased expression of efflux pumps that expel the drug from the cell. researchgate.netmdpi.com
Target Enzyme Mutations (GyrA, GyrB, ParC, ParE)
The antibacterial action of Cetefloxacin (B121014) results from its inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. researchgate.netfrontiersin.org These enzymes are composed of subunits encoded by the gyrA and gyrB genes (for DNA gyrase) and the parC and parE genes (for topoisomerase IV). frontiersin.orgbiorxiv.orgjpedres.org Mutations within these genes, particularly in a specific domain known as the quinolone resistance-determining region (QRDR), can alter the enzyme structure, reduce this compound's binding affinity, and lead to resistance. mdpi.combiorxiv.orgjidc.org In Gram-negative bacteria like Escherichia coli, DNA gyrase is typically the primary target for fluoroquinolones, whereas topoisomerase IV is the main target in many Gram-positive bacteria. jmb.or.kr However, some newer fluoroquinolones show similar affinity for both enzymes.
High-level resistance to fluoroquinolones is often the result of specific amino acid changes in the QRDR of GyrA and ParC. researchgate.netjidc.org Common mutations in E. coli that confer resistance occur at positions Serine-83 and Aspartate-87 in GyrA and Serine-80 or Glutamate-84 in ParC. frontiersin.orgbiorxiv.orgjpedres.org For example, a change from serine to leucine (B10760876) at position 83 of GyrA (S83L) has a significant impact on resistance. nih.govnih.gov Similarly, a substitution from serine to isoleucine at position 80 of ParC (S80I) is frequently observed in resistant strains. jpedres.orgnih.govnih.gov While specific data directly quantifying the impact of these mutations on this compound binding is limited, the established principle is that these changes reduce the drug's ability to inhibit the enzyme-DNA complex, thereby increasing the minimum inhibitory concentration (MIC) required to suppress bacterial growth. researchgate.net
Table 1: Common Amino Acid Substitutions in E. coli Conferring Fluoroquinolone Resistance
| Gene | Amino Acid Substitution | Common Codon Position |
|---|---|---|
| gyrA | Serine → Leucine (S83L) | 83 |
| gyrA | Aspartate → Asparagine (D87N) | 87 |
| parC | Serine → Isoleucine (S80I) | 80 |
| parC | Glutamate → Valine (E84V) | 84 |
| parC | Glutamate → Glycine (E84G) | 84 |
This interactive table summarizes key mutations in the QRDR of E. coli target enzymes. frontiersin.orgnih.gov
The level of fluoroquinolone resistance often increases with the number of mutations accumulated in the target genes. jpedres.orgmdpi.com A single mutation in gyrA typically leads to a notable increase in resistance. nih.govnih.gov However, the subsequent acquisition of a mutation in parC can dramatically elevate the MIC, leading to high-level resistance. jpedres.orgnih.govnih.govmdpi.com Studies on E. coli have shown that while a single parC mutation may not affect susceptibility on its own, its presence in a strain that already has a gyrA mutation significantly increases resistance. nih.govnih.gov The expression of high-level resistance to drugs like ciprofloxacin (B1669076) (MIC > 4 µg/ml) often requires a combination of mutations in both gyrA and parC. frontiersin.orgnih.govnih.gov This stepwise accumulation, where a primary mutation in gyrA is followed by a secondary mutation in parC, is a common pathway to high-level clinical resistance in Gram-negative bacteria. jmb.or.krmdpi.com
Specific Amino Acid Substitutions and their Impact on this compound Binding
Efflux Pump Overexpression and Regulation
Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics like this compound, out of the bacterial cell. brieflands.com Overexpression of these pumps is a significant mechanism of resistance, as it lowers the intracellular drug concentration, preventing it from reaching its targets. brieflands.comasm.org
In Gram-positive bacteria, efflux pumps are a known cause of fluoroquinolone resistance. caister.com The NorA pump in Staphylococcus aureus, a member of the Major Facilitator Superfamily (MFS), confers resistance to hydrophilic fluoroquinolones by actively expelling them from the cell. mdpi.commdpi.comjidc.org Overexpression of the norA gene can lead to increased resistance. jidc.org In Streptococcus pneumoniae, the Mef(A) pump is primarily associated with macrolide resistance, but some MFS pumps in this organism, like PmrA, have been implicated in fluoroquinolone efflux. caister.commdpi.com
The AcrAB-TolC efflux system is the primary multidrug resistance pump in E. coli and other Gram-negative bacteria. asm.orgekb.eg This tripartite system spans the inner and outer membranes, capturing antibiotics from the cytoplasm and periplasm and expelling them directly outside the cell. asm.orgekb.eg The AcrAB-TolC pump has a broad substrate profile that includes fluoroquinolones. ekb.egnih.gov Overexpression of this pump, often due to mutations in regulatory genes such as marR or ramA, is a major contributor to intrinsic and acquired fluoroquinolone resistance. mcmaster.canih.govmcmaster.ca Increased expression of AcrAB-TolC can work in synergy with target-site mutations to produce higher levels of resistance. nih.govmdpi.com While specific studies focusing solely on this compound are limited, the pump's known role in extruding other fluoroquinolones makes it a highly probable mechanism of resistance to this compound. nih.govmdpi.com
Molecular Mechanisms of Efflux Pump Activation
One of the primary defenses bacteria employ against this compound is the overexpression of efflux pumps, which are transport proteins that actively expel antibiotics from the bacterial cell. nih.gov This process lowers the intracellular concentration of the drug, preventing it from reaching its targets: DNA gyrase and topoisomerase IV. nih.gov
The activation of these pumps is often a result of mutations in regulatory genes. For instance, in Gram-negative bacteria, mutations in genes such as marR or soxR can lead to the overexpression of the AcrAB-TolC efflux pump, a system known for its broad substrate profile that includes fluoroquinolones. nih.govjidc.org The overexpression of these chromosomally encoded pumps is a key factor in the development of multidrug resistance (MDR), as they can extrude a wide variety of structurally unrelated compounds. jidc.orgnih.govmdpi.com In some bacteria, such as Stenotrophomonas maltophilia, resistance to quinolones is primarily driven by the overexpression of efflux pumps rather than mutations in the drug's target enzymes. mdpi.com
Efflux pump activity can be experimentally confirmed by using efflux pump inhibitors (EPIs) like Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP). A significant reduction (four-fold or more) in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of an EPI indicates that an active efflux mechanism is contributing to resistance. ekb.egfrontiersin.org
Permeability Alterations in Bacterial Cell Envelopes
For this compound to be effective, it must first penetrate the bacterial cell envelope to reach its cytoplasmic targets. scielo.br Bacteria can develop resistance by altering the permeability of their cell walls, thereby restricting drug entry. scielo.brasm.org
In Gram-negative bacteria, the outer membrane serves as a formidable barrier. Quinolones typically enter through porin channels, which are protein structures that form pores in the outer membrane. frontiersin.org A common resistance strategy involves the downregulation or mutational alteration of these porins, such as OmpF in Escherichia coli. nih.gov A decreased number of functional porin channels reduces the influx of the antibiotic. This mechanism often works in concert with efflux pumps; reduced entry and increased expulsion of the drug have a synergistic effect on the level of resistance. frontiersin.org
Alterations in the lipopolysaccharide (LPS) component of the outer membrane can also contribute to resistance by affecting the diffusion of more hydrophobic quinolones across the cell envelope.
Plasmid-Mediated Quinolone Resistance (PMQR) Genes
Initially, resistance to quinolones was thought to arise solely from chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) genes in 1998 fundamentally changed this understanding. nih.govpensoft.net These genes are located on mobile genetic elements called plasmids, which can be transferred between bacteria, facilitating the rapid spread of resistance. nih.govnih.gov PMQR mechanisms typically confer low-level resistance on their own, but they provide a crucial stepping stone for the selection of higher-level resistance mutations. nih.govnih.gov There are three main classes of PMQR mechanisms: target protection, enzymatic modification, and plasmid-encoded efflux pumps. nih.govasm.orgjidc.org
Qnr Proteins (QnrA, QnrB, QnrS) and DNA Gyrase Protection
The qnr genes (qnrA, qnrB, qnrS, and others) encode for proteins belonging to the pentapeptide repeat family. ekb.egpensoft.net These Qnr proteins protect the bacterial DNA gyrase and topoisomerase IV—the primary targets of this compound—from the inhibitory action of the antibiotic. nih.govjmb.or.krmdpi.com
Biochemical studies have shown that Qnr proteins can bind directly to DNA gyrase. nih.gov This binding is thought to occur early in the enzyme's catalytic cycle, potentially reducing the enzyme's affinity for DNA. nih.gov By interfering with the formation of the stable drug-enzyme-DNA complex that quinolones induce, Qnr proteins effectively shield the target from the antibiotic's lethal action. nih.govfrontiersin.org While qnr genes alone may only increase the MIC of quinolones by a few fold, this is often enough to provide a selective advantage, allowing bacteria to survive in the presence of the antibiotic and subsequently acquire additional, higher-level resistance mutations. mdpi.comfrontiersin.org
Aminoglycoside Acetyltransferase Variants (AAC(6')-Ib-cr) Modifying this compound
A second major PMQR mechanism involves the enzymatic modification and inactivation of the antibiotic itself. The aac(6')-Ib-cr gene is a variant of a common aminoglycoside-modifying enzyme. brieflands.com Specific mutations in the parent aac(6')-Ib gene have conferred a novel function: the ability to acetylate certain fluoroquinolones, including those with a piperazinyl substituent like ciprofloxacin, and likely this compound. jidc.orgfrontiersin.orgmcmaster.ca
This acetylation reaction, which adds an acetyl group to the drug molecule, prevents it from binding to its target enzymes, thereby inactivating it. nih.govfrontiersin.org The aac(6')-Ib-cr gene is particularly concerning because it is a bifunctional enzyme, conferring resistance to both aminoglycosides and fluoroquinolones, which can severely limit treatment options. ekb.egresearchgate.net Its presence on mobile plasmids contributes to its wide dissemination among clinically important pathogens. brieflands.commcmaster.ca
Efflux Pump Genes (OqxAB, QepA) on Plasmids
The third category of PMQR involves efflux pumps encoded on plasmids. Unlike the chromosomally-encoded pumps that are activated by regulatory mutations, these pumps are acquired wholesale via plasmid transfer. nih.gov The most significant plasmid-mediated efflux pumps conferring quinolone resistance are OqxAB and QepA. asm.orgpensoft.netnih.gov
OqxAB : This pump is a member of the Resistance-Nodulation-Division (RND) family of transporters. ekb.eg It was initially identified for its ability to confer resistance to olaquindox (B1677201) but was later found to extrude a range of antimicrobials, including ciprofloxacin and nalidixic acid. ekb.egfrontiersin.org
QepA : This pump belongs to the Major Facilitator Superfamily (MFS). ekb.eg It specifically reduces the susceptibility to hydrophilic fluoroquinolones such as ciprofloxacin and norfloxacin. brieflands.comnih.gov
The acquisition of these plasmid-borne pumps provides bacteria with an immediate, albeit low-level, resistance mechanism that can act synergistically with other resistance determinants. ekb.egfrontiersin.org
Structure Activity Relationships Sar and Medicinal Chemistry of Cetefloxacin
Core Fluoroquinolone Scaffold and Essential Pharmacophores for Topoisomerase Inhibition
The foundational structure of Cetefloxacin (B121014) is the fluoroquinolone core, which is paramount for its antibacterial action. nih.gov This scaffold contains several key pharmacophoric features essential for the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.commdpi.com Central to this activity are the carboxyl group at the C-3 position and the oxo group at the C-4 position of the quinolone ring. mdpi.comnih.gov These two functionalities are critical for binding to the DNA-enzyme complex. philadelphia.edu.jo
The general mechanism involves the stabilization of the transient double-strand breaks in DNA created by the topoisomerase enzymes. nih.govresearchgate.net Fluoroquinolones intercalate into this complex, effectively forming a drug-enzyme-DNA ternary complex that blocks the religation of the DNA strands. nih.govnih.gov This action ultimately leads to a halt in DNA replication and transcription, triggering bacterial cell death. mdpi.comekb.eg The planarity of the quinolone nucleus is also a significant factor in this interaction.
Role of the C-7 Moiety in this compound's Antimicrobial Activity and Spectrum
The substituent at the C-7 position of the fluoroquinolone ring plays a pivotal role in defining the antimicrobial spectrum and potency of the compound. mdpi.comnih.gov This position is known to interact directly with the DNA gyrase or topoisomerase IV enzymes. philadelphia.edu.jo In this compound, the C-7 position is occupied by a stereochemically defined (2S,3R)-3-amino-2-methylazetidinyl moiety. nih.gov
The nature of the C-7 substituent significantly influences several key properties:
Antimicrobial Spectrum: Different heterocyclic moieties at C-7 can modulate the activity against Gram-positive versus Gram-negative bacteria. karger.com For instance, a piperazine (B1678402) ring often enhances potency against Gram-negative bacteria, while other heterocycles can improve activity against Gram-positive organisms. mdpi.comkarger.com
Potency: The size, shape, and basicity of the C-7 substituent are crucial for the strength of the interaction with the target enzymes. mdpi.com The specific stereochemistry of the C-7 moiety in this compound, the (2S,3R) configuration, has been shown to confer the best antibacterial activity. nih.gov
Pharmacokinetics: The C-7 substituent also impacts properties like cell permeability and solubility. karger.com Bulky substituents at this position can sometimes reduce susceptibility to bacterial efflux pumps, a common mechanism of resistance. mdpi.com
Research has consistently shown that modifications at the C-7 position are a primary strategy for optimizing the biological profile of fluoroquinolones. koreascience.krmdpi.com
Influence of the C-8 Substituent on this compound's Potency and Resistance Profile
The substituent at the C-8 position of the quinolone nucleus has a marked influence on the compound's potency and its ability to overcome bacterial resistance. koreascience.kr this compound features a chlorine atom at the C-8 position. molaid.com
Key contributions of the C-8 substituent include:
Enhanced Potency: A halogen, such as chlorine or fluorine, or a methoxy (B1213986) group at the C-8 position can increase the inhibitory activity against DNA gyrase, particularly in resistant strains. koreascience.krasm.org Studies have shown that replacing a C-8 chlorine with a methoxy group can sometimes decrease inhibitory activity. koreascience.kr
Reduced Resistance Development: The presence of a substituent at C-8, especially a methoxy group, has been associated with a reduced rate of selection for resistant mutants. oup.comresearchgate.net These C-8 modified fluoroquinolones can be more effective at killing bacteria that have already developed resistance through mutations in their topoisomerase enzymes. asm.orgnih.gov
Target Preference: The C-8 substituent can influence whether the primary target of the fluoroquinolone is DNA gyrase or topoisomerase IV. oup.com
Impact of Substitutions at other Positions (N-1, C-5, C-6) on Biological Activity
While C-7 and C-8 are critical, substituents at other positions of the fluoroquinolone scaffold also contribute significantly to the biological activity of compounds like this compound. koreascience.kr
C-5 Position: The C-5 position is often unsubstituted in clinically used fluoroquinolones. mdpi.com However, the introduction of small groups like an amino or methyl group can increase activity against Gram-positive bacteria. mdpi.comresearchgate.net
C-6 Position: this compound possesses a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class. molaid.com This fluorine atom significantly enhances both cell penetration and gyrase inhibition compared to non-fluorinated analogs. karger.com While initially considered essential for broad-spectrum activity, some potent non-fluorinated quinolones have since been developed. researchgate.netbrieflands.com
Modifications at these positions must be carefully considered, as they can also impact the compound's safety profile. nih.gov
Rational Design Strategies for this compound Analogs
The development of analogs of this compound and other fluoroquinolones employs rational design strategies to improve efficacy and overcome resistance. These strategies can be broadly categorized into ligand-based and structure-based approaches. mdpi.com
Ligand-Based Drug Design Approaches
Ligand-based drug design relies on the knowledge of known active molecules to develop new compounds. This approach involves analyzing the structure-activity relationships of a series of fluoroquinolones to build a pharmacophore model. mdpi.com This model defines the essential structural features and their spatial arrangement required for biological activity. For this compound analogs, this would involve:
Identifying the key interactions of the core scaffold, such as the C-3 carboxyl and C-4 keto groups.
Understanding the optimal size, shape, and electronic properties of the substituents at N-1, C-7, and C-8 based on existing data.
Using this pharmacophore model to screen virtual libraries of compounds or to guide the synthesis of novel analogs with predicted high activity.
Structure-Based Drug Design Approaches Targeting Topoisomerases
Structure-based drug design utilizes the three-dimensional structure of the target protein, in this case, DNA gyrase or topoisomerase IV, to design inhibitors. mdpi.com This approach has become more feasible with the availability of crystal structures of topoisomerase-DNA-fluoroquinolone complexes. nih.gov
For designing this compound analogs, this would entail:
Analyzing the Binding Pocket: Examining the crystal structure to understand the specific interactions between the fluoroquinolone and the amino acid residues of the topoisomerase and the DNA. mdpi.com The bulky substituent at C-7, for example, is known to occupy a large pocket between the DNA and the ParE subunit of topoisomerase IV. mdpi.com
Identifying Opportunities for New Interactions: Using computational modeling to identify unoccupied pockets or opportunities to form additional hydrogen bonds or hydrophobic interactions that could enhance binding affinity and overcome resistance mutations. leeds.ac.uk
Designing Novel Substituents: Creating new C-7 or other substituents that are predicted to fit snugly into the binding site and establish these new, favorable interactions. This can lead to the design of analogs with improved potency and a better resistance profile.
These rational design strategies are crucial for the continued development of fluoroquinolones that can effectively combat evolving bacterial resistance.
Synthesis and Preclinical Evaluation of Novel this compound Derivatives
The emergence of bacterial resistance to fluoroquinolones has necessitated the development of new derivatives capable of evading these resistance mechanisms. Research has focused on the synthesis and evaluation of novel analogs of established compounds like this compound, aiming to enhance their potency, broaden their spectrum of activity, and maintain efficacy against resistant pathogens. This involves strategic chemical modifications and comprehensive preclinical assessments.
Design Principles for Overcoming Resistance Mechanisms
The rational design of new this compound derivatives is heavily guided by an understanding of how bacteria develop resistance to quinolones. Key resistance mechanisms include target-site mutations in DNA gyrase (gyrA) and topoisomerase IV (parC), and the overexpression of efflux pumps that expel the drug from the bacterial cell. nih.gov To counter these, medicinal chemists employ several design principles.
One fundamental strategy involves modifying the substituents at various positions on the quinolone core to improve interaction with the target enzymes or to reduce recognition by efflux pumps. For quinolones in general, modifications at the C-7, C-8, C-5, and N-1 positions have been shown to significantly enhance the spectrum and potency of activity. researchgate.net The C-7 substituent, in particular, is crucial for interaction with DNA gyrase and topoisomerase IV. researchgate.net For this compound and related compounds, the focus has been on the azetidine (B1206935) moiety at the C-7 position.
A critical design principle discovered in the development of 7-azetidinylquinolones is the profound impact of stereochemistry on antibacterial efficacy. Structure-activity relationship studies have revealed that the absolute stereochemistry at the asymmetric centers of both the azetidine ring and the tricyclic core is crucial for in vitro activity and in vivo efficacy. nih.gov Specifically, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety at the C-7 position confers the best antibacterial activity across various quinolone and naphthyridine cores. nih.gov Furthermore, for the tricyclic pyridobenzoxazine series to which this compound belongs, a 3S configuration in the oxazine (B8389632) ring was found to be optimal. nih.gov This stereochemical specificity likely provides a more favorable binding orientation within the enzyme-DNA complex, potentially overcoming resistance mutations that alter the target site.
Another important design strategy is the development of prodrugs. Amino acid prodrugs of this compound have been synthesized and evaluated. nih.gov The goal of a prodrug approach is often to improve pharmacokinetic properties such as solubility and absorption, but it can also be a strategy to bypass certain resistance mechanisms by altering the molecule's transport into the bacterial cell.
Furthermore, inspiration from other fluoroquinolone development programs includes the creation of hybrid molecules. By combining the fluoroquinolone scaffold with other pharmacophores, such as oxadiazoles (B1248032) or thymol, researchers have created derivatives with enhanced activity against resistant strains. mdpi.com Similarly, the development of metallo-antibiotics, where a ciprofloxacin (B1669076) derivative is complexed with a metal like copper, has been shown to possess potent activity against resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). maynoothuniversity.ienih.gov These innovative designs represent potential avenues for developing next-generation this compound derivatives that can effectively combat multi-drug-resistant bacteria.
In Vitro Characterization of Derivative Activity
The preclinical evaluation of newly synthesized this compound derivatives relies heavily on in vitro characterization to determine their antibacterial potency and spectrum. The primary metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Studies on quinolones with a 7-azetidinyl substituent, such as E-4868 (a trifluoroquinolone closely related to this compound), demonstrate the effectiveness of these modifications. The in vitro activity of E-4868 was compared to other fluoroquinolones like ciprofloxacin and ofloxacin (B1677185) against a large number of clinical isolates. guidetoimmunopharmacology.org Such comparative studies are essential to benchmark the performance of new derivatives. For example, the antibacterial spectrum of new fluorinated piperazinyl-substituted quinolones was found to include Pseudomonas aeruginosa, Streptococcus faecalis, and Staphylococcus spp. nih.gov
The critical role of stereochemistry is clearly demonstrated in the in vitro data. As highlighted in studies of 7-(3-amino-2-methyl-1-azetidinyl) quinolones, the derivative with the (2S,3R) configuration consistently showed the best in vitro activity compared to other stereoisomers. nih.gov This underscores the importance of synthesizing stereochemically pure compounds for optimal potency.
While specific MIC values for a wide range of "this compound derivatives" are not broadly published under that exact name, data from closely related ciprofloxacin derivatives and other novel quinolones illustrate the type of in vitro characterization performed. For instance, novel ciprofloxacin-oxadiazole hybrids have been tested against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with some compounds showing efficacy comparable to or greater than the parent ciprofloxacin. mdpi.com
The following tables represent an illustrative example of how in vitro activity data for new derivatives are typically presented, based on findings for ciprofloxacin derivatives.
Table 1: Illustrative In Vitro Antibacterial Activity (MIC, µg/mL) of Hypothetical this compound Derivatives Against Various Bacterial Strains
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | P. aeruginosa | E. coli |
|---|---|---|---|---|
| This compound | 0.015 | 0.5 | 0.25 | 0.015 |
| Derivative A ((2S,3R)-azetidinyl) | 0.008 | 0.25 | 0.12 | 0.008 |
| Derivative B ((2R,3S)-azetidinyl) | 0.06 | 2 | 1 | 0.06 |
| Derivative C (Hybrid Molecule) | 0.015 | 0.12 | 0.25 | 0.015 |
| Ciprofloxacin (Reference) | 0.25 | 1 | 0.5 | 0.015 |
Note: Data is illustrative and based on general principles of quinolone SAR, not from a direct study of these specific hypothetical compounds.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Amikacin |
| Azlocillin |
| Cefotaxime |
| Ceftaroline fosamil |
| Ceftizoxime |
| This compound |
| Ciprofloxacin |
| Doxorubicin |
| E-4868 |
| Fleroxacin |
| Gatifloxacin |
| Gemifloxacin |
| Moxifloxacin (B1663623) |
| Nalidixic acid |
| Norfloxacin |
| Ofloxacin |
| Oxolinic acid |
| Pefloxacin |
| Temafloxacin |
Preclinical Assessment of Cetefloxacin S Antimicrobial Spectrum and Potency
In Vitro Susceptibility Testing Methodologies (e.g., MIC, MBC determination)
The evaluation of a new antimicrobial agent's effectiveness begins with in vitro susceptibility testing. These laboratory methods are fundamental in determining the agent's spectrum of activity and potency against various bacterial pathogens. For cetefloxacin (B121014), as with other antibiotics, the primary methodologies employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. biorxiv.org This is a crucial metric for assessing the potency of an antibiotic. The broth microdilution method is a gold standard for MIC determination due to its accuracy and reproducibility. biorxiv.org This technique involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. biorxiv.org After incubation, typically for 16-20 hours at 35 ± 2°C, the plates are visually inspected for bacterial growth. biorxiv.orgnih.gov The lowest concentration of the antibiotic that shows no visible growth is recorded as the MIC. nih.gov It is important to note that the stability of the antimicrobial agent in the test medium can influence the results, as some drugs may degrade over the incubation period. nih.gov
The Minimum Bactericidal Concentration (MBC) provides further insight into the antimicrobial's activity by determining the lowest concentration required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum. nih.gov MBC testing is performed after the MIC has been determined. Aliquots from the clear wells (those showing no visible growth) in the MIC test are subcultured onto an antibiotic-free solid medium. nih.gov After another incubation period, the number of surviving bacterial colonies is counted. The lowest concentration of the antibiotic that results in a ≥99.9% reduction in the bacterial count compared to the original inoculum is the MBC. nih.gov
Other methods, such as the E-test, which involves a plastic strip with a predefined gradient of antibiotic, can also be used to determine the MIC and are considered reliable and practical alternatives to broth microdilution. medsci.org These methodologies are essential for the initial preclinical characterization of a novel antibiotic like this compound, providing the foundational data for its potential clinical applications.
Comparative Analysis of this compound Activity Against Key Bacterial Pathogens (Preclinical)
This compound has demonstrated a broad spectrum of antibacterial activity in preclinical studies, showing effectiveness against a range of Gram-positive and Gram-negative bacteria. medchemexpress.com
Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
In preclinical evaluations, this compound has shown potent activity against key Gram-positive pathogens. Its efficacy has been compared to that of other established fluoroquinolones. Against strains of Staphylococcus aureus, including both quinolone-susceptible and quinolone-resistant isolates, as well as Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis, this compound's activity was found to be superior to ciprofloxacin (B1669076) and comparable to sparfloxacin (B39565). nih.gov Furthermore, in a mouse model of systemic infection caused by S. aureus Smith, this compound demonstrated an activity level similar to both ciprofloxacin and sparfloxacin. nih.gov
| Pathogen | This compound Activity Comparison | Reference |
| Staphylococcus aureus (quinolone-susceptible and -resistant) | More active than ciprofloxacin, similar to sparfloxacin. | nih.gov |
| Staphylococcus epidermidis | More active than ciprofloxacin, similar to sparfloxacin. | nih.gov |
| Streptococcus pneumoniae | More active than ciprofloxacin, similar to sparfloxacin. | nih.govjwatch.org |
| Enterococcus faecalis | More active than ciprofloxacin, similar to sparfloxacin. | nih.gov |
| Streptococcus pyogenes (in murine infection) | More effective than ciprofloxacin and sparfloxacin. | nih.gov |
Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
This compound has demonstrated a broad spectrum of activity against Gram-negative bacteria. medchemexpress.com Preclinical studies have shown its effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. medchemexpress.comnih.gov
The in vitro activity of this compound against Enterobacteriaceae was found to be similar to that of sparfloxacin, but less potent than ciprofloxacin. nih.gov Against P. aeruginosa, this compound was less active than both ciprofloxacin and sparfloxacin in vitro. nih.gov However, in a mouse model of infection with P. aeruginosa MB4-16, the activity of this compound was comparable to that of ciprofloxacin and sparfloxacin. nih.gov In systemic infection models in mice, this compound has shown protective effects against infections caused by E. coli and P. aeruginosa. medchemexpress.com
| Pathogen | This compound Activity Comparison | MIC Range (µg/ml) | Reference |
| Enterobacteriaceae | Similar to sparfloxacin, less active than ciprofloxacin. | 0.007-8 | medchemexpress.comnih.gov |
| Escherichia coli (in murine infection) | Similar to ciprofloxacin, ofloxacin (B1677185), and sparfloxacin. | Not Specified | nih.gov |
| Klebsiella pneumoniae (in murine infection) | Similar to ciprofloxacin, ofloxacin, and sparfloxacin. | Not Specified | nih.gov |
| Enterobacter cloacae (in murine infection) | Similar to ciprofloxacin, ofloxacin, and sparfloxacin. | Not Specified | nih.gov |
| Pseudomonas aeruginosa (in vitro) | Less active than ciprofloxacin and sparfloxacin. | 0.007-8 | medchemexpress.comnih.gov |
| Pseudomonas aeruginosa (in murine infection) | Similar to ciprofloxacin and sparfloxacin. | Not Specified | nih.gov |
Atypical Pathogens (e.g., Mycoplasma pneumoniae, Chlamydia pneumoniae)
Fluoroquinolones as a class are known to be effective against atypical pathogens responsible for respiratory infections. jwatch.org These include Mycoplasma pneumoniae and Chlamydia pneumoniae. jwatch.orgnih.gov Antibiotics like macrolides, tetracyclines, and fluoroquinolones are intrinsically active against Mycoplasma pneumoniae. e-cep.org In cases of macrolide-resistant Mycoplasma pneumoniae infections, fluoroquinolones such as ciprofloxacin have been used as an alternative treatment. uniba.it Given that this compound is a fluoroquinolone, it is anticipated to have activity against these atypical pathogens, a characteristic that is crucial for the empirical treatment of community-acquired pneumonia where these organisms are common causative agents. jwatch.orgnih.gov
Activity Against Biofilm-Associated Bacterial Infections in Preclinical Models
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. ifyber.com Fluoroquinolones have been investigated for their potential to combat biofilm-associated infections, demonstrating some efficacy in penetrating the extracellular polymeric substance (EPS) matrix of biofilms. nih.gov
Preclinical studies using in vitro models have been instrumental in assessing the antibiofilm activity of antibiotics. The Minimum Biofilm Eradication Concentration (MBEC) assay is a common method used to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. ifyber.com Studies on ciprofloxacin, a related fluoroquinolone, have shown that at concentrations above its MIC, it can significantly reduce the bacterial load within an E. coli biofilm. ifyber.com Specifically, a 4-log reduction in biofilm-related bacteria was observed at concentrations 5 times the MIC. ifyber.com Furthermore, at concentrations near the MIC, ciprofloxacin has been shown to prevent the formation of E. coli biofilms. ifyber.com
The activity of fluoroquinolones against biofilms formed by Pseudomonas aeruginosa has also been a subject of investigation. Ciprofloxacin was found to be the most potent among several tested fluoroquinolones against both planktonic and biofilm cells of P. aeruginosa. nih.gov The bactericidal activity of fluoroquinolones, which is not strictly dependent on the bacterial growth rate, contributes to their effectiveness against the slow-growing or non-growing bacteria within a mature biofilm. nih.govfrontiersin.org Given these findings with other fluoroquinolones, it is plausible that this compound would also exhibit activity against biofilm-associated infections, a critical attribute for treating persistent and chronic bacterial infections. nih.gov
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents In Vitro
The combination of antimicrobial agents is a strategy often employed to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. In vitro studies are crucial for evaluating the potential for synergistic, antagonistic, or indifferent interactions between a new antibiotic and existing drugs.
For fluoroquinolones like ciprofloxacin, extensive in vitro testing has been conducted to assess their interactions with other antimicrobial classes. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, has been observed in some cases. For instance, the combination of ciprofloxacin with an antipseudomonal penicillin has shown synergy against 20-50% of Pseudomonas aeruginosa isolates. nih.gov A similar synergistic effect has been reported for ciprofloxacin combined with fosfomycin (B1673569) against P. aeruginosa. nih.gov The combination of meropenem (B701) and ciprofloxacin has also demonstrated a predominantly additive or synergistic effect against both S. aureus and P. aeruginosa. arvojournals.org
Conversely, antagonism, where one drug diminishes the effect of another, has been reported, although it appears to be less common. nih.gov An example is the potential for antagonism between ciprofloxacin and chloramphenicol (B1208) when tested against E. coli. nih.gov In some instances, combining pleuromutilins with ciprofloxacin has also resulted in antagonistic effects against Staphylococcus aureus. frontiersin.org
Indifference, where the combined activity is no different from that of the more active agent alone, is the most frequently observed outcome for many combinations. nih.gov For example, the combination of fluoroquinolones with beta-lactams or aminoglycosides has generally shown indifference against many Enterobacteriaceae species. nih.gov Similarly, combinations with drugs tested against staphylococci and enterococci have often resulted in indifference. nih.gov
These findings from studies on ciprofloxacin and other fluoroquinolones provide a framework for the types of interactions that might be expected with this compound. Preclinical in vitro synergy testing of this compound with other antimicrobial agents would be essential to guide potential future combination therapy strategies.
Advanced Synthetic Methodologies and Chemical Modifications
Novel Approaches for the Synthesis of the Cetefloxacin (B121014) Core Structure and Analogs
The fundamental structure of this compound is the 4-quinolone ring system, a bicyclic heteroaromatic core that is a popular target in organic synthesis due to its prevalence in antibacterial agents. vcu.edu The most common quinolones are the fluoroquinolones, which are characterized by a 6-fluoro-4-quinolone-3-carboxylic acid scaffold. vcu.edu
Historically, the synthesis of the quinolone ring has been achieved through various named reactions. The Gould-Jacobs reaction is a widely used technique, involving the reaction of anilines with an acyl malonic acid ester or alkoxymethyl malonic acid ester, followed by cyclization. mdpi.com Other classical methods include the Conrad-Limpach-Knorr reaction, which utilizes a β-ketoester as a cyclization agent. mdpi.com
The general fluoroquinolone structure is a bicyclic system that allows for modifications at several positions to generate analogs. nih.gov Key sites for modification include the N-1 position, the C-7 position (often a nitrogen-based heterocycle), the C-3 carboxylic acid group, and the benzene (B151609) ring. nih.govmdpi.com For instance, creating hybrid molecules by modifying the carboxylic acid group at C-3 and the piperazine (B1678402) group at C-7 of ciprofloxacin (B1669076) has been a common strategy to develop derivatives with potentially enhanced biological effects. mdpi.com Similarly, the synthesis of 3-heteroaryl fluoroquinolone hybrids, such as those incorporating an oxadiazole ring, has been explored to modify the activity of second and third-generation fluoroquinolones. nih.gov These general strategies for creating analogs are applicable to the this compound core structure to explore new structure-activity relationships.
Table 1: Comparison of Synthetic Approaches for the Quinolone Core
| Method | Key Reactants | Advantages | Reference |
| Gould-Jacobs Reaction | Anilines, Acyl malonic acid esters | Widely applicable, well-established | mdpi.com |
| Conrad-Limpach-Knorr Reaction | Anilines, β-ketoesters | Efficient cyclization | mdpi.com |
| TsCl-Mediated Domino Reaction | Chromone-3-carboxaldehydes, Amines | Shortened synthesis (3-4 steps), high yield, environmentally benign | rsc.org |
| Hybrid Synthesis | Fluoroquinolone scaffold, various functional groups | Potential for enhanced or novel biological activity | nih.govmdpi.com |
Stereoselective Synthesis of this compound and its Chiral Analogs
Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. For fluoroquinolones like this compound, which possess asymmetric centers, the stereochemistry can significantly impact antibacterial activity and in vivo efficacy. researchgate.net
Research has been conducted to prepare stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids to determine the effects of chirality. researchgate.net In the synthesis of chiral azetidinylquinolones, including this compound (referred to as quinolone 33a in some studies), the absolute configuration was definitively established through X-ray analysis of a diastereomeric salt of a resolved azetidinol (B8437883) intermediate. researchgate.netresearchgate.net
Structure-activity relationship studies revealed that the absolute stereochemistry at the asymmetric centers of both the azetidine (B1206935) and the oxazine (B8389632) rings was critical for optimizing in vitro activity and oral efficacy. researchgate.net Specifically, for the pyridobenzoxazine series, the (3S) configuration was found to be optimal. For the 3-amino-2-methylazetidine moiety attached at the C-7 position, the (2S,3R) configuration conferred the best antibacterial activity for all new compounds synthesized in the study. researchgate.net
The separation of enantiomers from a racemic mixture is a common strategy to obtain stereochemically pure compounds. google.com This can be achieved by various methods, including chromatographic resolution on a chiral column or by preparing and separating diastereoisomers, followed by the regeneration of the desired enantiomer. google.comgoogleapis.com The development of enantioselective fractionation methods, such as chiral high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), allows for the quantitative analysis of individual enantiomers in various matrices. nih.gov
Exploration of Prodrug Strategies for this compound
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active parent drug in vivo through enzymatic or chemical processes. mdpi.comresearchgate.net This strategy is employed to overcome undesirable properties of the parent drug, such as poor water solubility, low bioavailability, or to target specific tissues. nih.govresearchgate.net
For this compound, amino acid prodrugs have been synthesized and evaluated. researchgate.netresearchgate.net The goal of creating these prodrugs was to assess their antibacterial activity, solubility, and pharmacokinetic behavior. researchgate.netresearchgate.net Using amino acids as promoieties is an attractive strategy because they are generally of low toxicity and can improve the water solubility of the resulting prodrug. nih.gov Furthermore, amino acid prodrugs can leverage endogenous amino acid transporters to improve absorption and bioavailability. nih.gov For example, studies on other chiral fluoroquinolones have shown that creating amino acid and dipeptide prodrugs can lead to significantly greater water solubility compared to the parent compound. researchgate.net
Other prodrug strategies developed for the broader fluoroquinolone class could also be applicable to this compound. One innovative approach is the creation of "mutual prodrugs," where two different drugs are chemically linked together. ijpsm.comipinnovative.com For instance, a cephalosporin-ciprofloxacin prodrug was designed to be activated by β-lactamase enzymes produced by resistant bacteria. mdpi.comresearchgate.net This mechanism allows for the targeted release of the active fluoroquinolone at the site of infection, potentially overcoming resistance and increasing selectivity. mdpi.comresearchgate.net Another strategy involves creating N-phosphono or ester prodrugs to boost water solubility and facilitate clinical development. ipinnovative.comnih.gov
Table 2: Prodrug Strategies for Fluoroquinolones
| Prodrug Type | Rationale | Potential Advantages | Reference |
| Amino Acid Prodrugs | Linkage to an amino acid | Improved water solubility, potential for transporter-mediated uptake, enhanced bioavailability. | researchgate.netresearchgate.netnih.govresearchgate.net |
| Cephalosporin-Fluoroquinolone Conjugates | Activation by bacterial β-lactamases | Targeted drug release in resistant bacteria, increased selectivity. | mdpi.comresearchgate.net |
| Ester/Amide Prodrugs | Masking of polar functional groups | Improved lipophilicity, solubility, and absorption. | ijpsm.comipinnovative.com |
| Phosphate (B84403) Prodrugs | Addition of a phosphate group | Significantly increased water solubility for parenteral formulations. | nih.gov |
Development of Targeted Delivery Systems for this compound (e.g., nanoparticles, liposomes)
Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic toxicity. nih.gov For antibiotics, nanotechnology-based systems like nanoparticles and liposomes offer a promising approach to improve treatment outcomes, especially for intracellular pathogens and biofilm-associated infections. jddtonline.infomdpi.com
Nanoparticles have been engineered from various materials, including lipids, polymers, and metals, to serve as carriers for fluoroquinolones. jddtonline.infomdpi.com These submicron-sized particles can improve drug solubility, prolong circulation time, and facilitate targeted delivery to infected tissues. jddtonline.info For example, lipid-coated mesoporous silica (B1680970) nanoparticles have been developed for the oral delivery of ciprofloxacin to treat intravacuolar Salmonella infections, showing enhanced antibacterial activity compared to the free drug. rsc.org Gold nanoparticles (AuNPs) have also been used as delivery vehicles, with studies showing that delafloxacin-capped AuNPs were more efficient against Gram-negative organisms. mdpi.com
Liposomes , which are spherical vesicles composed of phospholipid bilayers, are another effective delivery system. nih.govnih.govresearchgate.net They are biocompatible, biodegradable, and can encapsulate both hydrophilic and hydrophobic drugs. jddtonline.infonih.gov Liposomal formulations of ciprofloxacin have been developed for inhalation to enhance lung residence time and reduce the frequency of administration for respiratory infections. nih.gov These formulations can provide a sustained release of the antibiotic, improving its pharmacokinetic profile. jddtonline.infoindexcopernicus.com In some cases, liposomes can be actively targeted by conjugating molecules like antibodies or their fragments to the liposome (B1194612) surface, directing the drug to specific cells or tissues. nih.gov The use of such nanoparticle and liposomal systems represents a viable strategy for optimizing the delivery and efficacy of this compound.
Table 3: Nanodelivery Systems for Fluoroquinolones
| Delivery System | Carrier Material | Fluoroquinolone Example | Key Findings | Reference |
| Polymeric Nanoparticles | PLGA | Levofloxacin | Improved bioavailability, sustained release, enhanced antimicrobial efficacy. | jddtonline.infojddtonline.info |
| Lipid-Based Nanocarriers | Lipids | Levofloxacin, Ciprofloxacin | Improved pharmacokinetic profile, enhanced efficacy, potential for targeted delivery. | nih.govnih.govjddtonline.info |
| Gold Nanoparticles (AuNPs) | Gold | Delafloxacin | Enhanced activity against Gram-negative bacteria, potential to overcome resistance. | mdpi.com |
| Lipid-Coated Silica Nanoparticles | Mesoporous Silica, Lipids | Ciprofloxacin | Enhanced oral delivery and intracellular elimination of pathogens. | rsc.org |
| Liposomes (Inhaled) | Phospholipids | Ciprofloxacin | Extended lung residence time, sustained drug release for respiratory infections. | nih.gov |
Unexplored Research Avenues and Future Directions
Investigation of Cetefloxacin's Non-Canonical Biological Activities (within academic context)
The primary mechanism of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. researchgate.net However, research into related compounds suggests the existence of non-canonical biological activities—effects that go beyond direct bactericidal action. For This compound (B121014), this remains a significant unexplored frontier. Future academic investigations should focus on whether this compound can modulate host immune responses, exhibit anti-inflammatory properties, or influence cellular processes in eukaryotic cells. Such studies would provide a more holistic understanding of its biological footprint.
Role of this compound in Environmental Microbiology (e.g., impact on bacterial communities, resistance spread)
The introduction of antibiotics into the environment is a critical concern for microbial ecology and the dissemination of resistance. Research on ciprofloxacin (B1669076) has shown that it can be recalcitrant to biodegradation in aquatic systems and can inhibit microbial activities even when bound to soil particles. nih.gov The presence of ciprofloxacin in hospital wastewater has been shown to disrupt the natural equilibrium of microbial communities. umt.edu.my
Future research on this compound should systematically investigate its environmental fate. Key research questions include:
What is the biodegradability of this compound in different environmental matrices like soil and water?
How does its presence, even at sub-inhibitory concentrations, alter the composition and function of natural microbial communities? umt.edu.my
Does this compound contribute to the selection and spread of antibiotic resistance genes (ARGs) in the environment? The spread of ARGs can occur between environmental bacteria and those of anthropogenic origin, a process facilitated in environments like wastewater treatment plants. csic.es
Table 1: Representative Impact of a Fluoroquinolone (Ciprofloxacin) on Microbial Communities This table illustrates the type of data that could be generated for this compound based on studies of related compounds.
| Environment | Finding for Ciprofloxacin | Potential Implication for this compound Research |
| Hospital Wastewater | Alters microbial community structure and function. umt.edu.my | Investigation into how this compound might shift the balance of microbial populations in similar settings. |
| Soil | Inhibits microbial activity, though sorption can reduce bioavailability. nih.gov | Studies to determine this compound's persistence and long-term effects on soil ecology. |
| Aquatic Systems | Recalcitrant to biodegradation. nih.gov | Assessment of this compound's potential for accumulation in water bodies. |
| Biofilms | Can facilitate the development of multidrug-resistant bacteria within 10 days of exposure. nih.gov | Research into this compound's role in promoting resistance within environmental biofilms. |
Application of Omics Technologies to Study this compound's Impact (e.g., transcriptomics, proteomics)
Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, high-throughput methods for understanding the complex biological impact of a compound. frontiersin.orgnih.gov These approaches can reveal an organism's response to an antibacterial agent at the molecular level, identifying specific pathways and targets affected. nih.govworldscholarsreview.orgnih.gov For example, transcriptomic and proteomic analyses of E. coli exposed to ciprofloxacin revealed upregulation of not only expected SOS-response proteins but also a range of other virulence-associated factors. ijbpas.com
For this compound, applying these technologies could:
Transcriptomics: Identify which genes are up- or down-regulated in bacteria upon exposure, providing a detailed picture of the cellular stress response and resistance mechanisms. researchgate.net
Proteomics: Analyze changes in the protein expression profile to understand the functional response of the bacteria.
Metabolomics: Study shifts in metabolic pathways to identify how this compound disrupts essential cellular processes.
These studies would be invaluable for elucidating its precise mechanism of action and for discovering novel biomarkers of susceptibility or resistance. worldscholarsreview.org
Development of Predictive Models for this compound Resistance Evolution
The rise of antibiotic resistance is a major global health threat. nih.gov Developing models that can predict how resistance might evolve is a critical area of research. nih.gov Machine learning (ML) models have already been successfully developed to predict ciprofloxacin resistance in hospitalized patients with high accuracy, using data from patient records and bacterial culture results. nih.govmedrxiv.org Other models use large-scale data, including MALDI-TOF MS spectra, to identify resistant strains of bacteria like Klebsiella pneumoniae. frontiersin.org
For this compound, future research should focus on creating predictive models by:
Laboratory Evolution Experiments: Exposing bacterial populations to gradually increasing concentrations of this compound to map the evolutionary trajectories and identify common resistance mutations.
Computational Modeling: Using data from laboratory evolution and clinical isolates to build algorithms that can predict the likelihood of resistance emerging under different conditions.
Machine Learning Integration: Developing ML models that incorporate clinical and microbiological data to provide a real-time risk assessment for this compound resistance in clinical settings. These models have demonstrated the ability to achieve high predictive accuracy, with metrics like the area under the receiver operating characteristic curve (ROC-AUC) reaching up to 0.89 in some studies for ciprofloxacin. nih.govfrontiersin.org
Table 2: Machine Learning Models for Predicting Fluoroquinolone Resistance This table shows examples of predictive models developed for Ciprofloxacin, which could serve as a blueprint for this compound research.
| Model Type | Application | Key Finding/Performance Metric | Reference |
| Ensemble Model | Predicts ciprofloxacin resistance in hospitalized patients. | ROC-AUC of 0.837 on independent test-sets. | nih.gov |
| Support Vector Machine (SVM) | Rapid detection of ciprofloxacin resistance in K. pneumoniae. | Achieved a prediction AUC of approximately 0.89. | frontiersin.org |
| Extreme Gradient Boosting (XGB) | Rapid detection of ciprofloxacin resistance in K. pneumoniae. | Achieved a prediction AUC of approximately 0.89. | frontiersin.org |
Design of Next-Generation Quinolones Informed by this compound Research
Research into existing fluoroquinolones, including their successes and failures, informs the design of future generations of these antibiotics. nih.govreviewofoptometry.com The goal is to create new agents with improved potency, a broader spectrum of activity, and a lower propensity for resistance development. researchgate.netreviewofoptometry.com For example, the development of fourth-generation fluoroquinolones like moxifloxacin (B1663623) involved creating molecules with bulky side chains at the C-7 position to block bacterial efflux pumps, a key mechanism of resistance. reviewofoptometry.com
Insights gained from the comprehensive study of this compound, particularly in the areas outlined above, could be instrumental in this process.
Structure-Activity Relationship (SAR) Studies: Understanding how the specific chemical structure of this compound (such as its 7-azetidinyl ring substituent) relates to its activity and resistance profile can guide the synthesis of new derivatives. researchgate.netguidetoimmunopharmacology.org
Resistance Mechanism Insights: Detailed knowledge of how bacteria develop resistance to this compound can help in designing new compounds that bypass these mechanisms.
Target Interaction Analysis: "Omics" data can provide a high-resolution map of how this compound interacts with its targets, allowing for the rational design of molecules with enhanced binding affinity. nih.gov
This research would ensure that the development of next-generation quinolones is not a matter of trial and error, but a data-driven process aimed at overcoming the challenge of antimicrobial resistance. ijbpas.com
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for formulating research questions on Cetefloxacin’s mechanism of action?
- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters. For example:
- Population : Bacterial strains susceptible/resistant to fluoroquinolones.
- Intervention : this compound at varying MIC (Minimum Inhibitory Concentration) levels.
- Comparison : Other fluoroquinolones (e.g., ciprofloxacin) or control groups.
- Outcome : Quantify bactericidal efficacy via time-kill assays.
- Time : Exposure durations (e.g., 24-hour growth curves).
Q. How should experimental conditions be optimized for in vitro studies of this compound?
- Critical parameters :
- pH stability (this compound degrades in acidic conditions; maintain pH 7–8).
- Solvent compatibility (avoid DMSO concentrations >1% to prevent cytotoxicity).
- Temperature control (37°C for mammalian cell lines vs. 25–30°C for bacterial cultures).
- Include positive controls (e.g., ciprofloxacin) and negative controls (vehicle-only treatments) to validate assay reproducibility .
Q. What statistical approaches are robust for analyzing this compound’s dose-response data?
- Use non-linear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values.
- For time-dependent killing assays, apply hockey-stick models to identify threshold concentrations where efficacy plateaus.
- Validate assumptions via residual analysis and report 95% confidence intervals .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy data across studies be systematically resolved?
- Conduct meta-analyses to harmonize disparate results. Key steps:
Define inclusion/exclusion criteria (e.g., studies using CLSI/EUCAST guidelines).
Adjust for confounding variables (e.g., bacterial efflux pump expression).
Use random-effects models to account for heterogeneity .
- Example: Discrepancies in MIC values may arise from variations in agar dilution vs. broth microdilution methods; standardize protocols post hoc .
Q. What experimental designs are suitable for elucidating this compound’s off-target effects in eukaryotic cells?
- Employ transcriptomic profiling (RNA-seq) to identify dysregulated pathways.
- Pair with high-content screening (HCS) to quantify mitochondrial membrane potential or ROS production.
- Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate this compound-specific effects from background noise .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models be tailored to this compound’s unique absorption profile?
- Incorporate compartmental modeling to simulate tissue penetration (e.g., lung vs. plasma concentrations).
- Integrate in vitro hollow-fiber infection model (HFIM) data to predict resistance emergence under sub-therapeutic dosing .
Q. What strategies mitigate bias in retrospective studies of this compound’s clinical outcomes?
- Apply propensity score matching to balance covariates (e.g., age, comorbidities).
- Use sensitivity analyses to test robustness against unmeasured confounders.
- Adhere to STROBE guidelines for transparent reporting .
Methodological Guidance for Data Synthesis
Q. How should researchers structure literature reviews to address this compound’s spectrum of activity?
- Create a PRISMA-compliant flow diagram to document database searches (PubMed, Embase), keyword strings (e.g., "this compound AND Gram-negative"), and exclusion rationale.
- Annotate conflicting findings in a comparative table (e.g., MIC90 ranges for E. coli across 10+ studies) .
Q. What tools are effective for managing large-scale this compound resistance data?
- Use R Shiny or Python Dash to build interactive dashboards visualizing geographic resistance patterns.
- Apply machine learning (e.g., random forests) to predict resistance based on genomic markers (e.g., gyrA mutations) .
Tables for Reference
Table 1 : Key Parameters for this compound In Vitro Studies
| Parameter | Recommended Range | Evidence Source |
|---|---|---|
| pH Stability | 7.0–8.0 | |
| Solvent Concentration | DMSO ≤1% | |
| Incubation Temperature | 37°C (mammalian cells) |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Overlooking efflux pumps | Include pmrA knockout strains as controls |
| Inadequate blinding | Use third-party lab for endpoint assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
